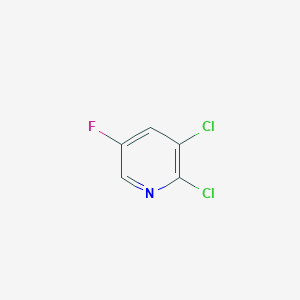

2,3-Dichloro-5-fluoropyridine

Vue d'ensemble

Description

Synthesis Analysis

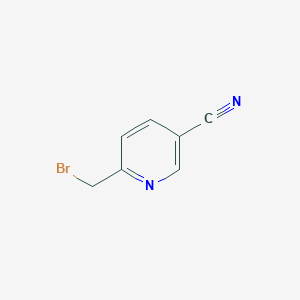

The synthesis of 2,3-Dichloro-5-fluoropyridine and related compounds typically involves halogenation reactions, where specific halogen atoms are introduced to a pyridine ring at designated positions. For example, 5-Bromo-2-chloro-4-fluoro-3-iodopyridine, a closely related compound, is synthesized using halogen dance reactions, demonstrating the versatility of halogen-substituted pyridines as intermediates for further chemical modifications (Wu et al., 2022).

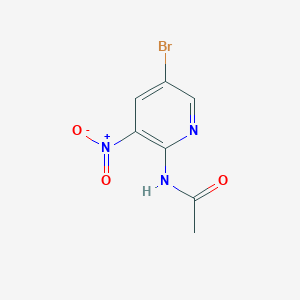

Molecular Structure Analysis

The molecular structure of 2,3-Dichloro-5-fluoropyridine is characterized by the presence of halogen atoms (chlorine and fluorine) attached to the pyridine ring, influencing its electronic and steric properties. These halogens play a critical role in the reactivity and chemical behavior of the molecule, making it a suitable candidate for various organic transformations.

Chemical Reactions and Properties

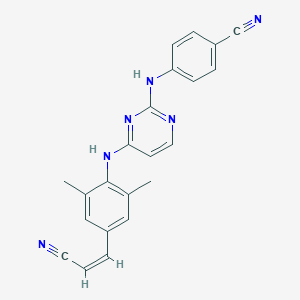

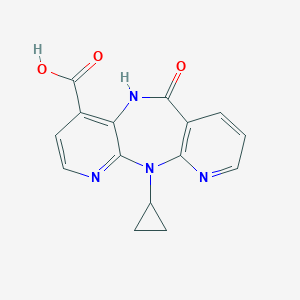

2,3-Dichloro-5-fluoropyridine undergoes various chemical reactions, leveraging its halogen atoms for nucleophilic substitution reactions (SNAr), cross-coupling reactions, and more. For instance, chemoselective amination of related halogen-substituted pyridines showcases the molecule's ability to participate in catalytic amination, leading to functionalized products suitable for further chemical synthesis (Stroup et al., 2007).

Applications De Recherche Scientifique

-

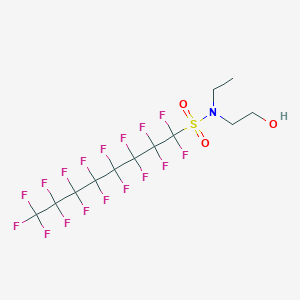

Agrochemical and Pharmaceutical Industries

- Summary of Application : 2,3-Dichloro-5-fluoropyridine is used in the synthesis of trifluoromethylpyridines (TFMP), which are key structural motifs in active agrochemical and pharmaceutical ingredients . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .

- Methods of Application : The major use of TFMP derivatives is in the protection of crops from pests . Various methods of synthesizing 2,3,5-DCTF have been reported . For example, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC); subsequent vapor–phase fluorination of 2,3,5-DCTC .

- Results or Outcomes : The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . It is expected that many novel applications of TFMP will be discovered in the future .

-

Production of Crop-Protection Products

- Summary of Application : 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) is used in the production of several crop-protection products .

- Methods of Application : It can be obtained by direct chlorination and fluorination of 3-picoline and followed by aromatic nuclear chlorination of the pyridine ring .

- Results or Outcomes : Notably, of all the TFMP derivatives, it is in highest demand .

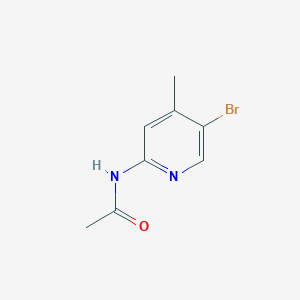

- Synthesis of Fluorinated Pyridines

- Summary of Application : 2,3-Dichloro-5-fluoropyridine is used in the synthesis of fluoropyridines . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . A selective synthesis of fluoropyridines remains a challenging problem .

- Methods of Application : For example, the reaction of 2,3,5-trichloropyridine with KF in DMF proceeds during 6 h at 150 °С to give 5-chloro-2,3-difluoropyridine in 95% yield .

- Results or Outcomes : Fluoropyridines have interesting and unusual physical, chemical and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .

Safety And Hazards

Orientations Futures

Fluoropyridines, such as 2,3-Dichloro-5-fluoropyridine, have interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . The interest towards the development of fluorinated chemicals has been steadily increasing . Therefore, it is expected that many novel applications of 2,3-Dichloro-5-fluoropyridine will be discovered in the future .

Propriétés

IUPAC Name |

2,3-dichloro-5-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl2FN/c6-4-1-3(8)2-9-5(4)7/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIYIQENCPIISLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70594380 | |

| Record name | 2,3-Dichloro-5-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70594380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dichloro-5-fluoropyridine | |

CAS RN |

185985-40-4 | |

| Record name | 2,3-Dichloro-5-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70594380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

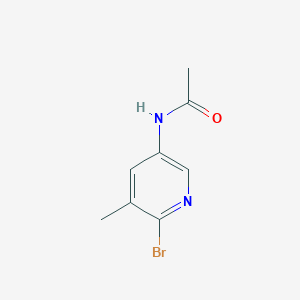

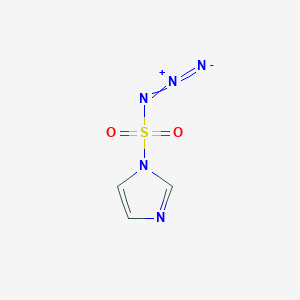

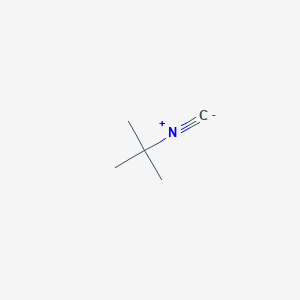

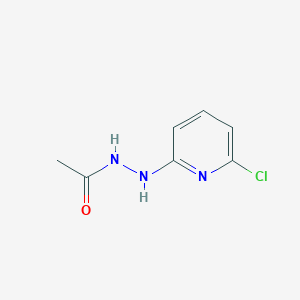

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.